molecular formula C28H27N3O4S B4064995 ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate

ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate

Cat. No. B4064995
M. Wt: 501.6 g/mol
InChI Key: LOWBGZAPZGLHIY-UHFFFAOYSA-N
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Description

Ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate is a useful research compound. Its molecular formula is C28H27N3O4S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate is 501.17222752 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion Patterns : Studies on various chemicals and their metabolites, such as ethyl tert-butyl ether (ETBE), provide insights into human exposure, metabolism, and excretion patterns. These studies often involve evaluating the uptake, disposition, and kinetic profiles of chemicals to understand their behavior in the human body, which could be relevant when considering the metabolism of complex compounds like the one mentioned (Nihlen, Löf, & Johanson, 1998).

Environmental Exposure and Health Effects : Research into non-persistent environmental chemicals, such as phthalates and bisphenol A, explores their potential endocrine-disrupting effects and implications for human health. This area of study might offer a framework for investigating the health impacts of exposure to various chemical compounds, including the evaluation of their presence in biological samples and potential health risks (Frederiksen et al., 2014).

Biomonitoring and Exposure Biomarkers : The identification of biomarkers for exposure to specific chemicals is crucial for assessing human exposure and potential toxic effects. Studies in this domain focus on developing methods for detecting chemicals and their metabolites in biological matrices, providing a basis for monitoring exposure to complex chemical compounds (Hartmann et al., 2009).

Biokinetics and Metabolism : Understanding the biokinetics and metabolism of dietary polyphenols, for example, offers insights into how complex compounds are processed in the human body. Research in this area examines the absorption, metabolism, and excretion of compounds, shedding light on the metabolic fate of substances consumed through diet or exposure to environmental chemicals (Wiese et al., 2015).

properties

IUPAC Name

ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S/c1-3-34-23(32)17-35-22-11-7-10-20(16-22)26-24(27(33)29-21-14-12-18(2)13-15-21)25(30-28(36)31-26)19-8-5-4-6-9-19/h4-16,26H,3,17H2,1-2H3,(H,29,33)(H2,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWBGZAPZGLHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 2
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 3
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 4
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 5
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate
Reactant of Route 6
ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.